molecular formula C13H16O3 B1598860 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester CAS No. 50636-22-1

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Cat. No. B1598860
CAS RN: 50636-22-1
M. Wt: 220.26 g/mol
InChI Key: WJRLRVSUBGIUGI-MDZDMXLPSA-N
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Description

“2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” is a type of organic compound. It likely belongs to the class of compounds known as esters, which are characterized by a carbonyl adjacent to an ether .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an acid (in this case, 2-Propenoic acid) with an alcohol or phenol (in this case, 3-(2-ethoxyphenyl)-ethanol), in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a carbonyl group (C=O) adjacent to an ether (R-O-R’) group. The “2-Propenoic acid” part of the molecule contributes the carbonyl group, while the “3-(2-ethoxyphenyl)-ethanol” part contributes the ether group .


Chemical Reactions Analysis

As an ester, “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis under acidic or basic conditions to yield the parent alcohol and acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” would be expected to be similar to those of other esters. This includes being relatively stable under normal conditions, but able to be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

  • Phenolic Acids and Derivatives

    • Application: Phenolic acids, including derivatives like “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester”, are secondary metabolites in plants and contribute to sensory and functional properties in plant-based foods . They also have recognized biological activities such as antioxidant, anti-inflammatory, antimicrobial, antidiabetic, or anticarcinogenic .
    • Method: Biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production .
    • Results: Their consumption has been associated with positive effects in human health .
  • Epoxy Thermosets

    • Application: The compound can be used in the preparation of self-curable, highly flexible epoxy compounds .
    • Method: The reaction of activated esters with epoxides is used to achieve high-Tg and low-dissipation epoxy thermosets .
    • Results: The self-curing thermosets display a high Tg (207 °C), low thermal expansion (30 ppm °C −1 ), and low dissipation factor (0.0078) .
  • Polymer Latexes and Coatings

    • Application: The compound can be used in the preparation of polymer latexes and coatings .
  • Pharmaceuticals

    • Application: The compound could potentially be used in the development of new pharmaceuticals .
  • Cosmetics

    • Application: Given its properties, “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” could potentially be used in the formulation of cosmetics .
  • Chemical Synthesis

    • Application: The compound could be used as a building block in organic synthesis .

Safety And Hazards

As with any chemical, handling “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” would require appropriate safety precautions. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research into “2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” would likely depend on its specific applications. Potential areas of interest could include studying its synthesis, properties, and potential uses .

properties

IUPAC Name

ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLRVSUBGIUGI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068564
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

CAS RN

50636-22-1
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl o-ethoxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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